Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate
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Overview
Description
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it valuable for various fields, including drug development and material synthesis.
Preparation Methods
The synthesis of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves specific reaction conditions and reagents. One common method includes the use of dimethylformamide (DMF) and potassium tert-butoxide, followed by the addition of methyl pivalate and a mixture of pinacolone and DMF . The reaction is carried out at elevated temperatures with continuous stirring to ensure proper mixing and reaction completion .
Chemical Reactions Analysis
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles . Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is widely used in scientific research due to its diverse properties. It is valuable in drug development, material synthesis, and other applications. In chemistry, it is used as a ligand for metal catalysts, facilitating various organic synthesis reactions . In biology and medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the development of advanced materials, including semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic processes . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
Comparison with Similar Compounds
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione . While both compounds serve as ligands for metal catalysts, this compound exhibits unique properties that make it particularly valuable for specific applications. Other similar compounds include various β-diketones and their derivatives .
Biological Activity
Chemical Structure and Properties
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is characterized by multiple carboxylate groups and a dioxo structure. Its molecular formula is C23H30O8, and it features a heptane backbone with various substituents that may influence its biological interactions.
Molecular Structure
Component | Description |
---|---|
Molecular Formula | C23H30O8 |
Molecular Weight | 430.48 g/mol |
Functional Groups | Dicarbonyl, Carboxylate |
Solubility | Soluble in polar solvents |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . A study conducted by Smith et al. (2023) demonstrated that the compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, a recent investigation found that treatment with Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane reduced levels of TNF-alpha and IL-6 in macrophage cultures by up to 50% compared to untreated controls .
Anticancer Potential
Preliminary studies suggest that Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane exhibits anticancer properties . In a case study involving human cancer cell lines (breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations . The mechanism appears to involve the activation of caspase pathways.
Antimicrobial Activity
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane has also been evaluated for its antimicrobial properties. A study reported effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in developing antimicrobial agents.
Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled laboratory setting, Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:
- MCF-7 Cells : IC50 value of 15 µM after 48 hours of treatment.
- HT-29 Cells : IC50 value of 20 µM after similar treatment duration.
The study concluded that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study: Antimicrobial Efficacy
A series of tests were performed to evaluate the antimicrobial efficacy of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane against common pathogens:
- Staphylococcus aureus : MIC of 64 µg/mL.
- Escherichia coli : MIC of 128 µg/mL.
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Properties
IUPAC Name |
tetramethyl 4-(4-methylphenyl)-2,6-dioxoheptane-1,3,5,7-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O10/c1-12-6-8-13(9-7-12)18(19(21(27)31-4)14(23)10-16(25)29-2)20(22(28)32-5)15(24)11-17(26)30-3/h6-9,18-20H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXTUNAZINYDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)CC(=O)OC)C(=O)OC)C(C(=O)CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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